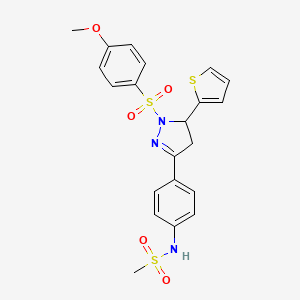

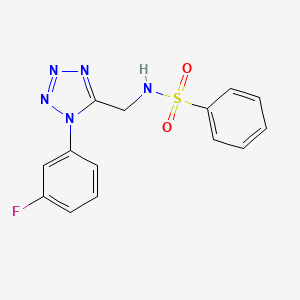

![molecular formula C7H5N3O2S B2358851 2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 1501254-33-6](/img/structure/B2358851.png)

2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid” is a compound with a molecular weight of 195.2 . It is a powder form substance . This compound is a part of a larger family of thiazole derivatives, which are present in a wide range of natural products and have a wide range of medicinal and biological properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields a series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5N3O2S/c8-7-10-5-4(13-7)1-3(2-9-5)6(11)12/h1-2H,(H,11,12)(H2,8,9,10) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.Chemical Reactions Analysis

The reaction mechanism involved in the synthesis of this compound includes a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product . This intermediate product then undergoes a [3,3]-Claisen rearrangement to give a vinyliodonium ylide .It has a molecular weight of 195.2 . The compound’s melting point and other physical properties are not mentioned in the retrieved papers.

Applications De Recherche Scientifique

Anticancer Activity

ATPCA and its derivatives have shown promise in the fight against cancer. The thiazole ring, a common feature in many anticancer drugs, can interact with various biological targets. For instance, certain ATPCA derivatives have demonstrated in vitro antitumor activity against a collection of cancer cell lines . The ability to inhibit cancer cell growth makes ATPCA a valuable scaffold in the development of new anticancer therapies.

Antimicrobial Properties

The antimicrobial potential of ATPCA is significant, with various studies highlighting its effectiveness against bacteria and other microorganisms. This is particularly important in the age of antibiotic resistance, as new compounds like ATPCA offer alternative pathways to combat bacterial infections .

Anti-inflammatory Uses

ATPCA compounds have been identified as potent anti-inflammatory agents. Their ability to modulate the body’s inflammatory response makes them suitable candidates for treating conditions characterized by inflammation, such as arthritis and asthma .

Antioxidant Effects

The antioxidant properties of ATPCA are noteworthy. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to chronic diseases. ATPCA’s effectiveness in scavenging free radicals suggests its potential use in preventing or treating diseases caused by oxidative damage .

Agricultural Applications

In agriculture, ATPCA derivatives have been explored for their herbicidal properties. They have shown good control over grass weeds in various test systems, which could lead to the development of new herbicides that are more effective and environmentally friendly .

Drug Development

Due to its structural versatility, ATPCA serves as an excellent building block in drug development. Its similarity to purine bases allows it to bind effectively to biological targets, making it a valuable scaffold for designing new medications with optimized interactions .

Enzyme Inhibition

ATPCA analogs have been studied for their ability to inhibit enzymes that are crucial in various biological processes. For example, they may inhibit human platelet aggregation factors, urokinase, and poly (ADP-ribose) polymerase-1, which are involved in clot formation, cancer metastasis, and DNA repair, respectively .

Receptor Ligand Interaction

Thiazole analogs, including ATPCA, can act as ligands for various receptors such as estrogen receptors, neuropeptides, and adenosine receptors. This interaction with receptors is fundamental in the regulation of numerous physiological processes and could lead to the development of drugs targeting specific receptor pathways .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-7-10-5-4(13-7)1-3(2-9-5)6(11)12/h1-2H,(H,11,12)(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKKEUQGGWCAPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1SC(=N2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

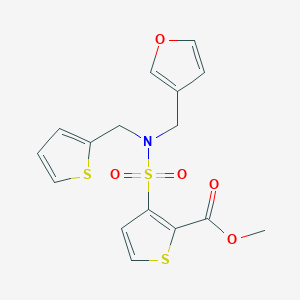

![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide](/img/structure/B2358768.png)

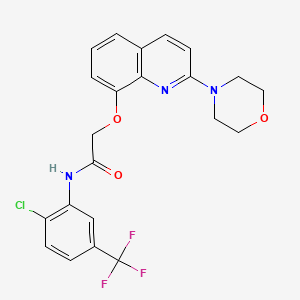

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2358772.png)

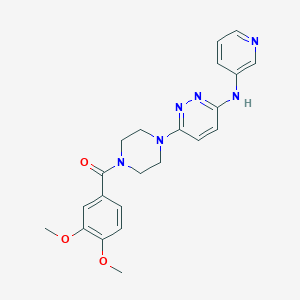

![tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate](/img/structure/B2358784.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide](/img/structure/B2358785.png)

![4-[2-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2358788.png)

![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)